molecular formula C19H16N4O4S B15284806 N-[(2-{4-nitrophenyl}hydrazino)(phenyl)methylene]benzenesulfonamide

N-[(2-{4-nitrophenyl}hydrazino)(phenyl)methylene]benzenesulfonamide

Cat. No.: B15284806
M. Wt: 396.4 g/mol
InChI Key: ZMEDKDZDEDDTQW-UHFFFAOYSA-N
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Description

N-[(2-{4-nitrophenyl}hydrazino)(phenyl)methylene]benzenesulfonamide is a complex organic compound with the molecular formula C19H16N4O4S. It is known for its unique chemical structure, which includes a nitrophenyl group, a hydrazino group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-{4-nitrophenyl}hydrazino)(phenyl)methylene]benzenesulfonamide typically involves the reaction of 4-nitrophenylhydrazine with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2-{4-nitrophenyl}hydrazino)(phenyl)methylene]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitroso or nitro derivatives, while reduction can yield amino derivatives .

Scientific Research Applications

N-[(2-{4-nitrophenyl}hydrazino)(phenyl)methylene]benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(2-{4-nitrophenyl}hydrazino)(phenyl)methylene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2-{4-nitrophenyl}hydrazino)(phenyl)methylene]benzenesulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

N'-(benzenesulfonyl)-N-(4-nitroanilino)benzenecarboximidamide

InChI

InChI=1S/C19H16N4O4S/c24-23(25)17-13-11-16(12-14-17)20-21-19(15-7-3-1-4-8-15)22-28(26,27)18-9-5-2-6-10-18/h1-14,20H,(H,21,22)

InChI Key

ZMEDKDZDEDDTQW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NNC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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